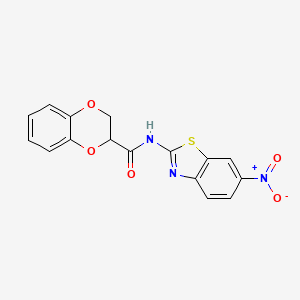![molecular formula C17H19N3O6S B2683326 N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 868981-77-5](/img/structure/B2683326.png)
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of benzenesulfonyl, oxazolidin, and furan moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Oxazolidin Ring: The oxazolidin ring can be synthesized through the reaction of an amino alcohol with an appropriate sulfonyl chloride under basic conditions.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where benzenesulfonyl chloride reacts with the oxazolidin intermediate.
Incorporation of the Furan Moiety: The furan ring is attached through a nucleophilic substitution reaction, where a furan-containing nucleophile reacts with the benzenesulfonyl-oxazolidin intermediate.
Final Coupling: The final product is obtained by coupling the intermediate with ethanediamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The oxazolidin ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Benzene derivatives.
Substitution: Various substituted oxazolidin derivatives.
Aplicaciones Científicas De Investigación
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Pathway Modulation: It can modulate metabolic pathways by binding to key proteins and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide
- **N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide
Uniqueness
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(furan-2-yl)methyl]ethanediamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications where specific interactions with biological targets are required.
Propiedades
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c21-16(18-11-13-5-4-9-25-13)17(22)19-12-15-20(8-10-26-15)27(23,24)14-6-2-1-3-7-14/h1-7,9,15H,8,10-12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFOAGDINNTNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
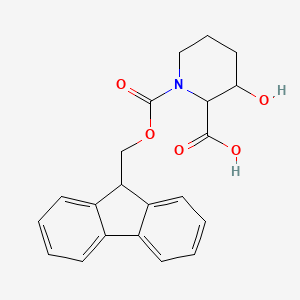
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2683244.png)

![2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2683246.png)
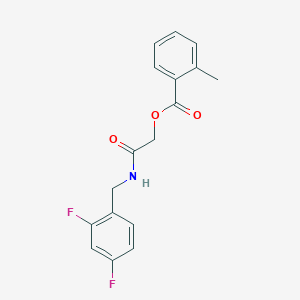
![2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2683249.png)
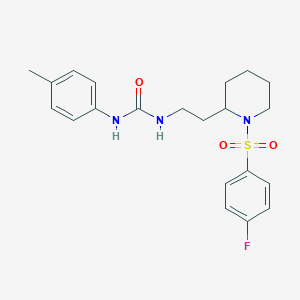
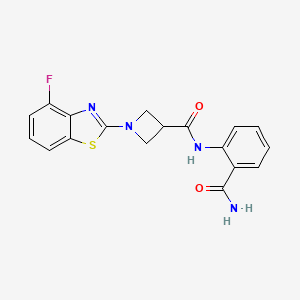
![Tert-butyl 4-{methyl[2-(trifluoromethyl)pyridin-4-yl]amino}piperidine-1-carboxylate](/img/structure/B2683256.png)
![O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate](/img/structure/B2683258.png)
![2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2683261.png)
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one](/img/structure/B2683262.png)
![1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2683265.png)
